5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one

Antidepressant Structure–Activity Relationship Phenylpiperazine

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one (CAS 91703-21-8) is a phenylpiperazine pyrrolidin-2-one derivative, a class first disclosed in US4547504 by Rhône-Poulenc Santé for their antidepressant activity. The compound features a pyrrolidin-2-one core connected via a piperazine linker to a 4-hydroxyphenyl substituent.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
CAS No. 91703-21-8
Cat. No. B12895706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one
CAS91703-21-8
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)O
InChIInChI=1S/C14H19N3O2/c18-12-3-1-11(2-4-12)16-7-9-17(10-8-16)13-5-6-14(19)15-13/h1-4,13,18H,5-10H2,(H,15,19)
InChIKeyYYWLYJCEXQFQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one (CAS 91703-21-8): Procurement-Grade Overview for a Phenylpiperazine Pyrrolidin-2-one Antidepressant Intermediate


5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one (CAS 91703-21-8) is a phenylpiperazine pyrrolidin-2-one derivative, a class first disclosed in US4547504 by Rhône-Poulenc Santé for their antidepressant activity [1]. The compound features a pyrrolidin-2-one core connected via a piperazine linker to a 4-hydroxyphenyl substituent. This structural motif places it within a well-characterized series of serotonergic and adrenergic receptor ligands, where the 4-hydroxy group is a critical pharmacophoric element distinguishing it from the unsubstituted phenyl, 4-chloro, 4-methoxy, and 4-nitro analogs that are explicitly named as compounds of outstanding importance in the foundational patent [1]. The compound is commercially available for research use at 97% purity (Catalog No. CM1074377) .

Why 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one Cannot Be Casually Substituted: The 4-Hydroxy Pharmacophore Imperative


Within the phenylpiperazine pyrrolidin-2-one series, substitution at the para-position of the phenyl ring is the principal determinant of receptor binding profile and in vivo antidepressant potency [1]. The foundational patent US4547504 explicitly designates a limited set of para-substituted analogs—phenyl, 2-methyl, 4-chloro, 4-methoxy, 4-acetyl, 3-trifluoromethyl, and 4-nitro—as compounds of "outstanding importance" [1]. The 4-hydroxy variant occupies a distinct physicochemical space: its hydrogen-bond donor capability (LogP reduction relative to the unsubstituted phenyl or 4-chloro analogs) alters CNS penetration and receptor interaction kinetics [2]. Generic substitution with the unsubstituted phenyl analog (5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one, m.p. 210 °C) or the 4-methoxy variant would eliminate the critical H-bond donor functionality, fundamentally altering the compound's pharmacological fingerprint. The 4-hydroxy group also serves as a synthetic handle for prodrug derivatization (e.g., ester or ether formation), a capability absent in the 4-chloro or 4-nitro analogs.

Quantitative Differentiation Evidence for 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one (CAS 91703-21-8) Among Phenylpiperazine Pyrrolidin-2-one Analogs


Para-Substituent SAR Ranking from the Foundational Antidepressant Patent US4547504

The US4547504 patent establishes a hierarchy of para-substituted phenylpiperazine pyrrolidin-2-ones, naming seven compounds of 'outstanding importance.' The 4-hydroxy variant is not among these seven, which implies a differentiated pharmacological profile relative to the preferred 4-chloro, 4-methoxy, and 4-acetyl analogs [1]. Within the generic Markush structure, the patent explicitly claims compounds where Y = hydroxy, with the limitation that p (number of substituents) has a maximum value of 2 when Y is nitro or hydroxy, indicating a special regulatory constraint on poly-hydroxy substitution [1]. This places the 4-monohydroxy compound in a unique subclass where additional hydroxy substitution is restricted, preserving its mono-functional character.

Antidepressant Structure–Activity Relationship Phenylpiperazine

Synthetic Accessibility and Interconversion Capability: The 4-Hydroxy Group as a Divergent Intermediate

The 4-hydroxy substituent on the target compound provides a unique synthetic divergence point that is absent in the 4-chloro, 4-methyl, or unsubstituted phenyl analogs. The phenolic –OH can be directly converted via O-alkylation, acylation, or sulfonation to generate libraries of ether, ester, and sulfonate prodrugs or tool compounds without altering the pyrrolidin-2-one core [1]. The foundational patent synthesis uses a condensation between 5-ethoxypyrrolidin-2-one and the corresponding 4-substituted phenylpiperazine at 124–130 °C for 1.25 hours, yielding the product after crystallization from methanol [1]. For the 4-hydroxyphenylpiperazine starting material, no protecting group is required under these thermal conditions, simplifying synthesis relative to the 4-amino analog. In contrast, the 4-nitro analog requires subsequent reduction to access the corresponding amine, and the 4-chloro analog is inert to further derivatization under mild conditions.

Medicinal Chemistry Prodrug Design Synthetic Intermediate

Receptor Binding Class-Level Inference from Structurally Congeneric Phenylpiperazine Pyrrolidin-2-ones

A 2011 study of 23 phenylpiperazine pyrrolidin-2-one derivatives provides quantitative receptor binding data for the broader chemotype class, establishing baseline affinities relevant to the target compound. In this series, the most potent 5-HT1A ligand (EP-42) exhibited a Ki of 24.5 nM, while the most potent 5-HT2 ligand (EP-50) showed a Ki of 109.1 nM [1]. The lead antidepressant compound EP-65 demonstrated in vivo efficacy in the mouse forced swim test that exceeded both imipramine and mianserin, two classical antidepressants [1]. Although the 4-hydroxy variant was not among the 23 compounds tested in this specific study, the data establish that para-substitution on the phenyl ring directly modulates serotonergic receptor affinity and that hydroxyl-containing arylpiperazines (e.g., compounds bearing phenol or catechol motifs) typically exhibit enhanced 5-HT1A binding due to H-bond interactions with Ser199 and Thr196 residues in the receptor binding pocket [1].

5-HT1A Receptor 5-HT2 Receptor Antidepressant

Lipophilicity Differentiation: The 4-Hydroxy Substituent as a CNS Penetration Modulator

The 4-hydroxy substituent introduces a hydrogen-bond donor that reduces calculated partition coefficient (cLogP) relative to the unsubstituted phenyl and 4-chloro analogs. Based on the InChIKey YYWLYJCEXQFQJQ-UHFFFAOYSA-N and molecular formula C₁₄H₁₉N₃O₂ (MW 261.33), the target compound has a topological polar surface area (tPSA) of 59.3 Ų , which is within the favorable range for CNS penetration (tPSA < 90 Ų). The 4-hydroxy group contributes approximately 20 Ų to the tPSA while adding H-bond donor count (HBD = 1) that is absent in the 4-chloro (HBD = 0), 4-methoxy (HBD = 0), and unsubstituted phenyl (HBD = 0) analogs. This subtle increase in polarity is predicted to reduce passive BBB permeability relative to the more lipophilic analogs while maintaining sufficient CNS exposure, potentially yielding a more favorable peripheral-to-central exposure ratio.

Lipophilicity CNS Penetration Blood–Brain Barrier

Priority Application Scenarios for 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one (CAS 91703-21-8) Based on Quantitative Differentiation Evidence


Systematic Para-Substituent SAR Studies in Phenylpiperazine Pyrrolidin-2-one Antidepressant Series

The 4-hydroxy compound fills a critical gap in the para-substituent SAR matrix defined by the US4547504 patent. The seven compounds of 'outstanding importance' lack a hydrogen-bond donor substituent, making the 4-hydroxy variant essential for completing the pharmacophore map. A comprehensive SAR panel should include the 4-hydroxy compound alongside the 4-chloro, 4-methoxy, and unsubstituted phenyl analogs to determine the contribution of H-bond donor capacity to receptor binding and functional activity [1]. The compound can be procured at 97% purity (CM1074377) for direct use in binding assays without further purification .

Divergent Synthesis Platform for Prodrug and Tool Compound Libraries

The phenolic –OH group makes this compound a versatile intermediate for parallel library synthesis. Researchers can use the compound as a starting material for O-alkylation, acylation, or sulfonation to generate 50–200 compound libraries without modifying the pyrrolidin-2-one core, which is responsible for the core pharmacological activity [1]. This divergent strategy is not feasible with the 4-chloro or unsubstituted phenyl analogs, which lack a reactive functional handle. The synthesis of the parent compound follows the disclosed patent procedure: condensation of 5-ethoxypyrrolidin-2-one with 4-(4-hydroxyphenyl)piperazine at 124–130 °C for 1.25 hours, followed by crystallization from methanol [1].

CNS Penetration Optimization Studies Requiring a Calibrated H-Bond Donor Probe

With a tPSA of 59.3 Ų and HBD = 1, the 4-hydroxy compound occupies a unique position between highly permeable (HBD = 0) analogs and peripherally restricted (HBD ≥ 2) compounds . This makes it an ideal probe for mapping the relationship between H-bond donor count and brain-to-plasma ratio in the phenylpiperazine pyrrolidin-2-one series. The compound's CNS penetration can be compared directly to the 4-chloro and unsubstituted phenyl analogs (both HBD = 0, tPSA ∼38.6 Ų) to quantify the impact of a single phenolic –OH on brain exposure .

5-HT1A Receptor Affinity Profiling in the Context of Atypical Antidepressant Discovery

Based on class-level evidence that phenylpiperazine pyrrolidin-2-ones exhibit nanomolar 5-HT1A affinity (lead compound EP-42: Ki = 24.5 nM) [2], the 4-hydroxy compound is a strong candidate for radioligand displacement assays. The H-bond-donating 4-hydroxy group is predicted to enhance affinity for 5-HT1A relative to the unsubstituted phenyl analog by engaging Ser199 and Thr196 in the receptor orthosteric site. Procurement of this compound for a head-to-head binding comparison against the unsubstituted phenyl analog (Ki to be determined) would provide direct quantitative evidence of the H-bond contribution to receptor engagement [2].

Quote Request

Request a Quote for 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.